molecular formula C13H20ClNO2 B12438726 Tert-butyl 3-amino-3-phenylpropanoate hydrochloride CAS No. 422324-40-1

Tert-butyl 3-amino-3-phenylpropanoate hydrochloride

Cat. No.: B12438726
CAS No.: 422324-40-1
M. Wt: 257.75 g/mol
InChI Key: CKVZVVCNNMPNAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 3-amino-3-phenylpropanoate hydrochloride is a chemical compound with the molecular formula C13H20ClNO2. It is a derivative of phenylalanine, an essential amino acid, and is often used in organic synthesis and pharmaceutical research. The compound is known for its stability and reactivity, making it a valuable intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-amino-3-phenylpropanoate hydrochloride typically involves the esterification of phenylalanine derivatives. One common method is the reaction of tert-butyl chloroformate with 3-amino-3-phenylpropanoic acid in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound often involves large-scale esterification processes. The use of continuous flow reactors and automated systems allows for efficient and consistent production. The reaction conditions are optimized to minimize by-products and maximize yield, making the process cost-effective and scalable .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-amino-3-phenylpropanoate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Phenylacetic acid derivatives.

    Reduction: Tert-butyl 3-amino-3-phenylpropanol.

    Substitution: Various amides and esters.

Scientific Research Applications

Tert-butyl 3-amino-3-phenylpropanoate hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 3-amino-3-phenylpropanoate hydrochloride involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, participating in catalytic reactions that modify its structure. The ester and amino groups play crucial roles in these interactions, facilitating the formation of various products through enzymatic pathways .

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 3-phenyl-L-alaninate hydrochloride: A similar compound with a different amino acid derivative.

    Methyl 2-[(tert-butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate: Another ester derivative with similar reactivity.

    Tert-butyl (2R)-2-amino-3-phenylpropanoate hydrochloride: A stereoisomer with distinct properties.

Uniqueness

Tert-butyl 3-amino-3-phenylpropanoate hydrochloride is unique due to its specific combination of functional groups, which provide a balance of stability and reactivity. This makes it particularly useful in synthetic chemistry and pharmaceutical research, where precise control over chemical reactions is essential .

Properties

CAS No.

422324-40-1

Molecular Formula

C13H20ClNO2

Molecular Weight

257.75 g/mol

IUPAC Name

tert-butyl 3-amino-3-phenylpropanoate;hydrochloride

InChI

InChI=1S/C13H19NO2.ClH/c1-13(2,3)16-12(15)9-11(14)10-7-5-4-6-8-10;/h4-8,11H,9,14H2,1-3H3;1H

InChI Key

CKVZVVCNNMPNAZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CC(C1=CC=CC=C1)N.Cl

Origin of Product

United States

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